2-Isocyanatobutane
Description
Contextualizing 2-Isocyanatobutane within Monoisocyanate Research
This compound, also known as sec-butyl isocyanate, is an organic compound featuring an isocyanate group attached to the second carbon atom of a butane (B89635) chain. This structure renders the molecule chiral, meaning it exists in two non-superimposable mirror-image forms, or enantiomers. As a monoisocyanate, it possesses a single reactive isocyanate (-N=C=O) group, distinguishing it from diisocyanates which are the typical precursors for polyurethane production. taylorandfrancis.comwikipedia.org
The primary focus on monoisocyanates like this compound in a research context lies in their utility as chiral derivatizing agents and as monomers for creating specialized, stereoregular polymers. sigmaaldrich.com The presence of a chiral center in this compound allows for the introduction of stereospecificity into larger molecules, a property that is highly sought after in various chemical applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₉NO |
| Molecular Weight | 99.13 g/mol lookchem.comnih.gov |
| CAS Number | 15585-98-5 lookchem.comnih.govchemsrc.com |
| Boiling Point | 101 °C (lit.) lookchem.comchemsrc.com |
| Density | 0.864 g/mL at 25 °C (lit.) lookchem.comchemsrc.com |
| Refractive Index | n20/D 1.4 (lit.) lookchem.comchemsrc.com |
Significance of Chiral Isocyanates in Stereoselective Synthesis and Materials Science
Chiral isocyanates are invaluable tools in stereoselective synthesis, a field dedicated to the preferential formation of one stereoisomer over another. uzh.ch The isocyanate group is highly reactive towards nucleophiles such as alcohols and amines, forming urethanes and ureas, respectively. When a chiral isocyanate like this compound is used, it can act as a chiral derivatizing agent, enabling the separation and analysis of racemic mixtures of other chiral compounds. For instance, chiral isocyanates are employed to resolve racemic amines or alcohols via chromatographic techniques, where the resulting diastereomeric derivatives exhibit different physical properties, allowing for their separation.
In materials science, the significance of chiral isocyanates is profound, particularly in the synthesis of helical polymers. The polymerization of certain chiral isocyanates can lead to the formation of polymers with a preferred helical screw sense (either right-handed or left-handed). rsc.orgresearchgate.net This controlled helicity, induced by the chirality of the monomer units, imparts unique optical properties to the material. These properties are of great interest for applications in nonlinear optics and as chiral stationary phases for chromatography. researchgate.net The "sergeants and soldiers" principle, a well-documented phenomenon in polymer chemistry, demonstrates how a small number of chiral monomer units (the "sergeants") can dictate the helical conformation of a long chain of achiral monomers (the "soldiers"). rsc.orgresearchgate.net This cooperative effect highlights the powerful influence of chirality in macromolecular architecture.
Evolution of Academic Research on Isocyanate Compounds
The study of isocyanate chemistry began with the work of Otto Bayer and his colleagues in 1937, who first described the polyaddition reaction between diisocyanates and polyols to form polyurethanes. rsc.org Early research predominantly focused on these di- and polyfunctional isocyanates for the production of foams, coatings, and elastomers. taylorandfrancis.comrsc.org The initial decades of research were driven by industrial applications, leading to the large-scale production of aromatic isocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI). rsc.orgmdpi.com
A significant shift in academic research occurred with the discovery of the anionic polymerization of monoisocyanates at low temperatures, which yielded high molecular weight linear polymers, classified as 1-nylons. researchgate.netacs.org This opened the door to more fundamental studies on polymer structure and conformation. The subsequent development of living anionic polymerization techniques provided precise control over polymer molecular weight and distribution, enabling more detailed investigations. rsc.org
The focus has increasingly turned towards creating functional and "smart" materials. This has spurred research into the synthesis and polymerization of functionalized and chiral monoisocyanates. typeset.iotandfonline.com The ability to synthesize optically active polyisocyanates using chiral initiators or monomers has been a major advancement, allowing scientists to create polymers with controlled helical structures. rsc.orgtandfonline.com Modern research continues to explore novel catalytic systems, including organotitanium and lanthanoid-based catalysts, to polymerize isocyanates with diverse side chains and to achieve higher levels of stereocontrol. tandfonline.comacs.org This evolution reflects a broader trend in chemistry towards precision and the design of materials with highly specific, predictable properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-isocyanatobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-3-5(2)6-4-7/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUSMHZSZWMNCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338733 | |
| Record name | 2-Isocyanatobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15585-98-5 | |
| Record name | 2-Isocyanatobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sec-Butyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of 2 Isocyanatobutane Reactivity and Reaction Pathways
Fundamental Reaction Mechanisms of Isocyanates with Hydrogen-Acidic Compounds.rsc.org
The addition of hydrogen-acidic compounds (HX), such as alcohols, phenols, and amines, to isocyanates is a fundamental process in organic chemistry, leading to the formation of carbamates (urethanes) and ureas. rsc.org These reactions are frequently base-catalyzed and can proceed through several distinct mechanistic pathways depending on the acidity and nucleophilicity of the HX compound and the strength of the catalyst. rsc.org Three primary mechanisms are generally considered: a concerted mechanism, a stepwise mechanism, and an anionic mechanism. rsc.orgmdpi.com
In the absence of a strong catalyst, or with moderately acidic reactants like common alcohols, the formation of urethanes can proceed through a concerted mechanism. rsc.orgmdpi.com In this pathway, the addition of the alcohol across the N=C bond of the isocyanate occurs in a single step. kuleuven.be The process involves the formation of a cyclic transition state where the proton transfer from the alcohol to the nitrogen of the isocyanate and the nucleophilic attack of the alcohol's oxygen on the isocyanate's carbon happen simultaneously. rsc.orgmdpi.com
Computational studies on the reaction between phenyl isocyanate and butanol have shown that the catalyst-free reaction proceeds through such a concerted step. mdpi.com A reactant complex is initially formed, often involving a hydrogen bond between the alcohol's hydroxyl group and the nitrogen atom of the isocyanate group. mdpi.com From this complex, the reaction proceeds through a single transition state to the final urethane (B1682113) product. mdpi.com This pathway is characterized by a significant reduction in the energetic barrier when a catalyst is introduced, which typically shifts the reaction towards a stepwise mechanism. mdpi.com
Stepwise mechanisms become prominent in the presence of catalysts, such as tertiary amines. These pathways involve the formation of one or more intermediates before the final product is generated. mdpi.com When less acidic but more nucleophilic compounds like aromatic amines react with an isocyanate, the process can involve the direct addition of the amine to the isocyanate to form a zwitterionic intermediate. rsc.org This adduct then undergoes a subsequent base-catalyzed proton transfer to yield the final urea (B33335) product. rsc.org
In the context of alcohol addition catalyzed by tertiary amines (e.g., DABCO), the mechanism is believed to involve the initial formation of a complex between the alcohol and the catalyst. mdpi.com The isocyanate then interacts with this complex, leading to a nucleophilic attack by the alcohol on the isocyanate carbon. This forms an intermediate, which is followed by a proton transfer step from the catalyst to the nitrogen atom to complete the urethane bond formation. mdpi.com Analysis of the reaction between phenyl isocyanate and methanol (B129727) suggests that the alcoholysis can occur stepwise, with an initial addition across the C=O bond to form an enol intermediate (an isourethane), followed by a 1,3-hydrogen shift to give the final urethane. kuleuven.be However, theoretical calculations indicate that addition across the N=C bond is generally more favorable. kuleuven.be The potential for zwitterionic intermediates in the cyclotrimerization of isocyanates has also been investigated, though their role in simple addition reactions is less certain. researchgate.net
Anionic mechanisms are typically observed when using strong bases as catalysts with hydrogen-acidic compounds that are relatively acidic but not highly nucleophilic, such as phenols or acidic alcohols. rsc.org In this pathway, the base catalyst first deprotonates the hydrogen-acidic compound (HX) to form a highly nucleophilic anion (X⁻). rsc.org This anion then performs a nucleophilic attack on the electrophilic carbon of the isocyanate group. rsc.orgnih.gov This mechanism is distinct from the others in that it is generally not susceptible to steric hindrance from the catalyst. rsc.orgacs.org
The anionic polymerization of isocyanates is a well-established process that relies on this principle, where an anionic initiator adds to the isocyanate to start a chain growth. acs.org In the context of urethane formation, if a sufficiently strong base is used with a standard alcohol, the mechanism can shift from a concerted pathway to an anionic one. rsc.org For example, in the cyclotrimerization of aromatic isocyanates catalyzed by acetate (B1210297), the acetate anion acts as a nucleophile, adding to the isocyanate to form an anionic intermediate that propagates the reaction. acs.orgnih.gov This highlights how the catalyst choice directly dictates the operative reaction mechanism.
| Mechanism Type | Key Characteristics | Typical Reactants (HX) | Catalyst Influence | Intermediate Species |
|---|---|---|---|---|
| Concerted | Single-step process with a cyclic transition state. mdpi.com | Common alcohols of moderate acidity. rsc.org | Occurs without a catalyst or with weak catalysts. mdpi.com | None (proceeds via transition state). mdpi.com |
| Stepwise | Multi-step process involving intermediate formation. mdpi.com | Less acidic, stronger nucleophiles (e.g., amines). rsc.org | Catalyzed by bases like tertiary amines. mdpi.com | Zwitterionic adducts, isourethanes. rsc.orgkuleuven.be |
| Anionic | Initial deprotonation of HX by a strong base catalyst. rsc.org | More acidic, less nucleophilic compounds (e.g., phenols). rsc.org | Requires strong base catalysts. rsc.org | Anion of the hydrogen-acidic compound (X⁻). rsc.org |
Stepwise Mechanisms: Isourethane Intermediates and Zwitterionic Pathways[7],
Stereochemical Outcomes and Selectivity Control in 2-Isocyanatobutane Reactions
As a chiral molecule, this compound possesses a stereogenic center at the carbon atom bearing the isocyanate group. This inherent chirality can significantly influence the stereochemical outcome of its reactions, providing a basis for asymmetric synthesis. The control of diastereoselectivity and enantioselectivity is a key objective in modern organic synthesis.
When a chiral molecule like this compound reacts with another molecule (either chiral or prochiral) to create a new stereocenter, the two resulting diastereomers may be formed in unequal amounts. This phenomenon is known as diastereoselection. The chirality of the isocyanate can create a chiral environment that energetically favors the transition state leading to one diastereomer over the other.
For instance, in the reaction of a chiral isocyanate with a prochiral nucleophile, such as a ketone enolate, the approach of the nucleophile to the isocyanate can be directed by the steric bulk of the substituents around the isocyanate's stereocenter. This facial selectivity dictates the configuration of the newly formed stereocenter relative to the existing one. While specific studies on this compound are not prevalent in readily available literature, the principle has been demonstrated in related systems. For example, the reaction of chiral isocyanoazides in Ugi multicomponent reactions has been shown to proceed with high diastereoselectivity (de >99%). beilstein-journals.org Similarly, the reaction of acylisocyanates with calixarenes bearing a chiral phenylethyl amide moiety resulted in a diastereomeric excess of 60%, demonstrating that an attached chiral group can effectively control the stereochemical course of the isocyanate reaction. researchgate.net These examples underscore the potential for the chiral center in this compound to induce diastereoselectivity in its addition reactions.
| Chiral Reactant Type | Reaction Type | Observed Outcome | Reference Principle |
|---|---|---|---|
| Chiral Isocyanoazides | Ugi Multicomponent Reaction | High diastereoselectivity (de >99%) reported. beilstein-journals.org | The inherent chirality of the isocyanide derivative directs the formation of the new stereocenter. |
| 1,3-Hydroxycalixarene with Chiral Amide | Reaction with Acylisocyanates | Predominant formation of one diastereomer (up to 60% de). researchgate.net | A chiral substituent influences the reactivity of the nearby functional group, leading to diastereoselection. |
| Chiral Bicyclic Imines | Ugi-Joullié 3-Component Reaction | Reaction with chiral isocyanides yielded products with moderate to excellent diastereoselectivity. | Matching and mismatching effects between chiral reactants determine the stereochemical outcome. mdpi.com |
Enantioselective induction refers to the preferential formation of one enantiomer over the other in a reaction that creates a chiral product from achiral or racemic starting materials. While this is often achieved with a chiral catalyst, a chiral reactant like this compound can also act as a source of chirality, either by transferring its chirality to the product or by acting as a chiral auxiliary.
The use of chiral isocyanides (a related functional group) in asymmetric synthesis is well-documented. For example, chiral α-isocyano esters have been used in the synthesis of optically active hydantoins. typeset.io However, the stereochemical integrity of the isocyanide can be compromised under certain reaction conditions, such as the basic conditions of the Ugi reaction, which can lead to racemization if the chiral center is alpha to the isocyanide group. typeset.io In the case of this compound, the stereogenic center is part of the alkyl backbone and is not prone to such epimerization. Therefore, it can serve as a more robust stereodirecting group. In a reaction with a prochiral substrate, enantiomerically pure this compound could, in principle, lead to the formation of an enantioenriched product. For instance, an enantioselective cyclization of Pd-enolates with isocyanates has been reported to yield enantioenriched spirocyclic γ-lactams with up to 96% ee, demonstrating that isocyanates are suitable substrates for highly enantioselective transformations. researchgate.net
Diastereoselective Reactions Influenced by this compound Chirality
Catalysis in Isocyanate Reaction Systems
The reaction between an isocyanate and a hydroxyl-containing compound to form a urethane can proceed without catalytic intervention. l-i.co.uk However, to achieve reaction rates suitable for industrial applications and to control the final properties of the polymer, catalysts are indispensable. l-i.co.uk Catalysts play a crucial role in accelerating the reaction rate and managing the balance between the primary urethane-forming (gelling) reaction and various side reactions, such as the reaction of isocyanates with water (blowing) which produces carbon dioxide gas for foaming. l-i.co.ukosti.gov The selection of an appropriate catalyst system is therefore critical in tailoring the pot life, curing time, and the ultimate physical and chemical characteristics of the polyurethane material. l-i.co.uk
Autocatalytic Processes in Urethane Formation
In many polyurethane systems, the formation of the urethane product itself can accelerate the reaction rate, a phenomenon known as autocatalysis. mdpi.comchemguide.co.uk This effect is often observed as a positive deviation from standard second-order kinetics as the reaction progresses and the concentration of the urethane product increases. mdpi.com
The mechanism of autocatalysis is generally understood to involve the newly formed urethane group acting as a hydrogen-bonding agent. It is proposed that the urethane product forms a termolecular transition state with the isocyanate and alcohol reactants. In this complex, the N-H group of the urethane hydrogen-bonds with the carbonyl oxygen of the isocyanate, increasing its electrophilicity. Simultaneously, the carbonyl oxygen of the urethane hydrogen-bonds with the hydroxyl proton of the alcohol, enhancing its nucleophilicity. This dual activation facilitates the nucleophilic attack of the alcohol on the isocyanate's carbonyl carbon, thus lowering the activation energy of the reaction pathway compared to the uncatalyzed reaction. researchgate.net The study of non-catalytic urethane formation provides a fundamental basis for understanding these more complex autocatalytic pathways. researchgate.net
Role of External Catalysts in Modulating Reaction Rates and Selectivity
External catalysts are intentionally added to polyurethane formulations to exert precise control over the reaction kinetics and product distribution. l-i.co.uk These catalysts can accelerate the primary gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water) to varying degrees. osti.gov The choice of catalyst is a key factor in balancing these two reactions, which is essential for producing foams with the desired cellular structure and physical properties. l-i.co.ukosti.gov
Catalysts for urethane formation are broadly categorized into two main classes: tertiary amines and organometallic compounds. l-i.co.uk Each class exhibits distinct activities and selectivities. Tertiary amines are effective at promoting urethane formation but also tend to strongly catalyze the water-isocyanate reaction, making them common choices for foam production. l-i.co.uk Organometallic catalysts, particularly those based on tin, bismuth, or zinc, are highly efficient and often show high selectivity for the isocyanate-polyol reaction over the water reaction. l-i.co.ukresearchgate.net
The catalyst's nature also influences the selectivity towards subsequent reactions. For instance, after the initial carbamate (B1207046) (urethane) is formed, it can further react with another isocyanate molecule to form an allophanate. rsc.org Similarly, urea formed from the water-isocyanate reaction can react further to yield a biuret. osti.gov Certain catalysts and reaction conditions, such as a high isocyanate-to-alcohol ratio, can promote the formation of these cross-linked structures or favor the cyclotrimerization of isocyanates to form highly stable isocyanurate rings. rsc.org The partitioning between carbamate, allophanate, and isocyanurate products is heavily dependent on the catalyst type and the ratio of reactants. rsc.org
| Catalyst Class | Examples | Effect on Reaction Rate | General Selectivity | Common Applications |
|---|---|---|---|---|
| Tertiary Amines | DABCO (1,4-diazabicyclo[2.2.2]octane), N-Ethylmorpholine (NEM) | Strong acceleration | Promotes both gelling (urethane) and blowing (water) reactions. l-i.co.uk | Polyurethane foams. l-i.co.uk |
| Organometallics (Tin) | Dibutyltin Dilaurate (DBTDL) | Very high acceleration of gelling reaction. | Highly selective for the isocyanate-polyol reaction over the isocyanate-water reaction. researchgate.net | Coatings, adhesives, sealants, elastomers. |
| Organometallics (Bismuth) | Bismuth Octoate, Bismuth Neodecanoate | High acceleration. | Selective for the isocyanate-polyol reaction. rug.nl Often used as a less toxic alternative to tin catalysts. | Foams, elastomers, coatings. |
| Anionic Catalysts | Carboxylate, Phenolate, Alkoxide Anions | Can be highly active. | Can favor isocyanurate formation over carbamate formation. rsc.org | Rigid foams (Isocyanurate production). rsc.org |
Mechanistic Studies of Catalyst-Isocyanate Interactions
Mechanistic investigations, often combining kinetic experiments with computational studies, have provided significant insight into how catalysts interact with isocyanates and alcohols at a molecular level. rsc.orgrsc.org
Tertiary Amine Catalysis: Two primary mechanisms are proposed for catalysis by tertiary amines:
Nucleophilic Catalysis: The amine directly attacks the carbonyl carbon of the isocyanate, forming a highly reactive, zwitterionic intermediate. This intermediate is then readily attacked by the alcohol, forming the urethane and regenerating the amine catalyst.
Organometallic Catalysis: Organometallic compounds, typically functioning as Lewis acids, are thought to operate via a mechanism involving coordination with the reactants. researchgate.net For a tin catalyst, for example, the mechanism is believed to involve the formation of a ternary complex with the alcohol and the isocyanate. The Lewis acidic metal center can coordinate to the carbonyl oxygen or nitrogen of the isocyanate, polarizing the N=C=O group and increasing the electrophilicity of the carbon atom. Simultaneously, the catalyst can coordinate with the alcohol's oxygen, facilitating proton transfer and enhancing its nucleophilic character. This dual activation within a coordinated complex provides a low-energy pathway for urethane formation. researchgate.net
These mechanistic models are supported by detailed kinetic studies that measure reaction orders and activation energies, which can then be compared with values derived from theoretical calculations of proposed pathways and transition states. mdpi.com
Polymerization Science and Advanced Polymeric Materials Derived from 2 Isocyanatobutane
Homopolymerization and Copolymerization of 2-Isocyanatobutane
The polymerization of isocyanates can proceed through several mechanisms, leading to a variety of polymer structures. acs.org While extensive research exists for common isocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), specific data on the homopolymerization of this compound is less common in publicly available literature. However, the principles of isocyanate polymerization can be applied to understand its expected behavior.
Anionic polymerization is a primary method for producing polyisocyanates. acs.orgsigmaaldrich.com This process can yield polymers with controlled molecular weights and low dispersity. acs.org For instance, butyl isocyanate can undergo anionic polymerization to form poly(butyl isocyanate). sigmaaldrich.com The chiral nature of this compound, with its stereocenter at the second carbon, adds a layer of complexity and opportunity. The polymerization of chiral isocyanates can lead to the formation of helical polymers, where the chirality of the monomer influences the helical sense of the polymer chain. acs.org
Copolymerization, the process of polymerizing two or more different monomers, allows for the synthesis of a vast array of products by varying the monomers and their relative amounts. uomosul.edu.iq this compound can be used as a comonomer in various polymerization reactions. For example, it has been mentioned in the context of creating polyadducts. iaeg.com The reactivity of an isocyanate is influenced by the electronic and steric nature of its substituent. Aliphatic isocyanates are generally less reactive than aromatic ones. poliuretanos.netwikipedia.org The butyl group in this compound is an electron-donating group, which may affect its reactivity compared to other isocyanates.
Control of Polymer Microstructure and Architecture
The control of polymer microstructure (tacticity, sequence) and architecture (linear, branched, network) is crucial for tailoring the final properties of the material. qucosa.de For polyisocyanates, a key architectural feature is their rigid helical structure, which arises from steric hindrance between the carbonyl group and the alkyl substituent on the nitrogen atom in the polymer backbone. acs.org
In the case of poly(this compound), the chiral center in the sec-butyl side chain is expected to exert significant control over the polymer's helicity. Anionic polymerization of chiral isocyanates often results in polymers with a preferred helical sense (either right-handed or left-handed), a phenomenon known as helix-sense-selective polymerization. This control over the macromolecular helicity is a major focus in the study of chiral polyisocyanates. acs.org
Living anionic polymerization techniques offer precise control over molecular weight, dispersity, and end-group functionality. acs.org This allows for the synthesis of well-defined block copolymers where a poly(this compound) segment could be combined with other polymer blocks to create novel materials with unique architectures and properties. The initiator used in anionic polymerization, such as sec-butyllithium, can also influence the polymerization process. google.comsemanticscholar.org
Formation of Polyurethane and Polyurea Systems
This compound is a monofunctional isocyanate and, as such, typically acts as a chain terminator or end-capping agent in polyurethane and polyurea synthesis, rather than a primary building block for high molecular weight polymers which requires difunctional or polyfunctional monomers. qucosa.de However, its reactions are illustrative of the fundamental chemistry involved in the formation of these important classes of polymers.
Polyurethanes are synthesized through the polyaddition reaction of isocyanates with polyols (compounds with multiple hydroxyl groups). wikipedia.orgresearchgate.net Polyureas are formed from the reaction of isocyanates with amines or with water, which generates an amine in situ. researchgate.netmdpi.com
Polyaddition Reactions with Polyols
The core reaction in polyurethane formation is the addition of an alcohol's hydroxyl (-OH) group across the isocyanate's -N=C=O double bond to form a urethane (B1682113) linkage (-NH-CO-O-). qucosa.deresearchgate.net The reaction of this compound with a polyol would result in a molecule where the sec-butyl group is at the end of a urethane linkage.
The rate of this reaction is influenced by several factors, including the structure of the isocyanate and the polyol, temperature, and the presence of catalysts. ugent.beacs.org Aliphatic isocyanates like this compound are generally less reactive than aromatic isocyanates. scribd.com Catalysts, such as tertiary amines and organometallic compounds, are often employed to achieve practical reaction rates for industrial production. acs.orgpoliuretanos.com.br
The table below summarizes key parameters for typical polyurethane synthesis, which are applicable in principle to reactions involving this compound.
| Parameter | Description | Typical Values/Components |
| Isocyanate Component | Contains N=C=O functional groups. Can be monofunctional like this compound or polyfunctional like MDI, TDI. | This compound, MDI, TDI, HDI |
| Polyol Component | Contains multiple -OH groups. Can be polyether or polyester (B1180765) based. | Poly(tetramethylene ether) glycol (PTMEG), Polyester polyols |
| Catalyst | Accelerates the isocyanate-hydroxyl reaction. | Tertiary amines (e.g., DABCO), Organotin compounds (e.g., DBTDL) |
| NCO:OH Ratio | The stoichiometric ratio of isocyanate groups to hydroxyl groups. | Typically ranges from 0.8:1 to 1.4:1, can be higher. google.com |
| Reaction Temperature | Affects reaction rate and potential side reactions. | Room temperature to >100°C. google.com |
Development of Chiral Polyurethane Elastomers
Chiral polyurethane elastomers are a specialized class of materials where chirality is introduced into the polymer structure to influence its properties, such as its interaction with other chiral molecules or its optical activity. scirp.org The synthesis of these materials can be achieved by using chiral monomers, such as chiral diols, chiral diamines, or chiral isocyanates. scirp.orgscirp.org
While this compound is monofunctional and would act as a chain-capping agent, its use in a polyurethane system would introduce a chiral center at the chain end. More practically, a chiral diisocyanate analogous to this compound would be required to build a chiral polymer backbone. The principles, however, remain the same. For instance, research has been conducted on synthesizing chiral polyurethane elastomers using naturally derived chiral compounds like tartaric acid as a chain extender with an aromatic diisocyanate and a polyol. scirp.org
The introduction of chiral centers can influence the morphology and properties of the resulting elastomer. For example, it can affect the packing of polymer chains and the formation of hard-segment domains, which are crucial for the elastomeric properties of segmented polyurethanes. adhesivesmag.com The development of chiral polyurethanes is a challenging but promising field for creating advanced materials with specific recognition capabilities or unique chiroptical properties. scirp.org
Design and Synthesis of Specialty Polymers and Advanced Materials
The unique structure of this compound, featuring a secondary isocyanate group, makes it a valuable monomer for the synthesis of specialty polymers and advanced materials with tailored properties. Its reactivity and the steric hindrance provided by the sec-butyl group influence polymerization kinetics and the final architecture of the polymer, leading to materials with enhanced performance characteristics.
Chemically Resistant and Durable Polymer Development
The incorporation of this compound into polymer backbones, particularly in the formation of polyurethanes, can significantly enhance chemical resistance and durability. alibaba.com The crosslinked structure of thermoset polymers, often formed through condensation polymerization, makes it difficult for chemicals to penetrate and damage the material, providing high chemical stability. specialchem.com
Polyurethanes are synthesized through the reaction of diisocyanates with diols. rsc.org The properties of the resulting polymer, such as flexibility, hardness, and chemical resistance, can be customized by varying the formulation components and polymerization conditions. alibaba.com The use of aliphatic isocyanates like this compound is particularly advantageous for producing coatings and adhesives with superior durability and weather resistance. borsodchem.com
Research has shown that the structure of the isocyanate plays a critical role in the final properties of the polyurethane. mdpi.com For instance, the steric hindrance from the sec-butyl group in this compound can influence the packing of polymer chains and the formation of hydrogen bonds, which in turn affects the material's mechanical strength and resistance to chemical attack. mdpi.comresearchgate.net Polymers with a higher degree of crosslinking generally exhibit greater resistance to a wide range of chemicals. specialchem.comrsc.org
Table 1: Influence of Isocyanate Structure on Polyurethane Properties
| Property | Influence of this compound | Expected Outcome |
| Chemical Resistance | The branched structure can create a more tortuous path for solvent ingress. | Enhanced resistance to swelling and degradation. |
| Durability | Aliphatic nature contributes to UV stability. | Improved weatherability and long-term performance. borsodchem.com |
| Hardness | Steric hindrance may affect the degree of crosslinking. | Can be tailored by adjusting co-monomers and catalysts. alibaba.com |
| Flexibility | The sec-butyl group can disrupt chain packing, increasing free volume. | Potentially enhanced flexibility compared to linear isocyanates. alibaba.com |
Application in Advanced Adhesives and Coatings
The versatility of this compound extends to its use in advanced adhesives and coatings, where performance and durability are critical. alibaba.com Polyurethane-based adhesives and coatings are known for their strong adhesive properties, consistent finish, and high gloss. borsodchem.com The choice of isocyanate is a key factor in formulating products for specific applications, from flexible sealants to high-performance industrial coatings. alibaba.comborsodchem.com
In the formulation of advanced adhesives, this compound can be used to create polymers with tailored viscoelastic properties. These properties are crucial for pressure-sensitive adhesives (PSAs), where a balance between adhesion and cohesion is required. The ability to control the polymer's glass transition temperature (Tg) and modulus by incorporating monomers like this compound allows for the development of adhesives suitable for a wide range of substrates and environmental conditions. mdpi.com
For coatings, the use of aliphatic isocyanates like this compound is preferred for applications requiring high levels of weather resistance and color stability. borsodchem.com The resulting polyurethane coatings exhibit excellent chemical and wear resistance, making them suitable for demanding environments such as automotive and industrial machinery. alibaba.comresearchgate.net
Table 2: Properties of this compound-Based Coatings and Adhesives
| Application | Key Property | Contribution of this compound |
| Advanced Adhesives | Strong Adhesion | The reactive isocyanate group forms strong urethane linkages with various substrates. ppg.com |
| Tunable Viscoelasticity | The sec-butyl group influences polymer chain mobility and entanglement. mdpi.com | |
| High-Performance Coatings | Chemical Resistance | Forms a dense, crosslinked network that resists chemical attack. specialchem.comresearchgate.net |
| UV Resistance | Aliphatic structure provides inherent stability against photodegradation. borsodchem.com | |
| Abrasion Resistance | The durable polyurethane matrix protects surfaces from mechanical wear. alibaba.com |
Creation of Functionalized Polymer Systems
The isocyanate group of this compound is highly reactive towards nucleophiles such as alcohols, amines, and thiols, making it an ideal candidate for the creation of functionalized polymer systems through post-polymerization modification. researchgate.netthieme-connect.de This approach allows for the introduction of specific chemical functionalities onto a pre-formed polymer backbone, enabling the design of materials with highly specialized properties.
One powerful technique is Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which can be used to synthesize polymers with a terminal isocyanate group. thieme-connect.de This isocyanate functionality can then be reacted in a "click" reaction with a variety of molecules to create α-end-functionalized polymers. thieme-connect.de This method avoids the direct handling of the highly reactive isocyanate during polymerization. thieme-connect.de
Furthermore, the development of dual-functionalized systems allows for the creation of complex polymer architectures. mdpi.com For instance, a polymer can be designed with pendant groups that can undergo two distinct and orthogonal modification reactions. mdpi.comnih.gov This allows for the sequential or one-pot introduction of different functional molecules, leading to the synthesis of ABC-type alternating terpolymers with precisely controlled structures. nih.gov
The ability to create functionalized polymers opens up possibilities for applications in areas such as biomaterials, sensors, and targeted drug delivery, where specific interactions with biological molecules or other materials are required. rsc.orgmdpi.com
Table 3: Methods for Creating Functionalized Polymers with this compound
| Method | Description | Potential Functional Groups |
| Post-Polymerization Modification | The isocyanate group on a this compound-containing polymer is reacted with a functional molecule. | Alcohols, amines, thiols, carrying fluorescent tags, or bioactive molecules. researchgate.netmdpi.com |
| RAFT/"Click" Chemistry | RAFT polymerization is used to create a polymer with a terminal group that can be converted to an isocyanate for subsequent "click" reactions. thieme-connect.de | A wide variety of functional groups can be "clicked" onto the polymer terminus. thieme-connect.de |
| Dual Functionalization | Polymers are designed with multiple, orthogonally reactive pendant groups, one of which could be derived from this compound. mdpi.comnih.gov | Allows for the creation of multifunctional materials with complex architectures. nih.gov |
Theoretical and Computational Chemistry of 2 Isocyanatobutane and Isocyanate Derivatives
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules like 2-isocyanatobutane. Methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., Hartree-Fock and Møller-Plesset perturbation theory) are employed to determine optimized geometries, vibrational frequencies, and electronic characteristics. researchgate.networldscientific.com These calculations provide a foundational understanding of the molecule's stability and potential energy surface. For instance, DFT calculations at the B3LYP/6-311G* level are commonly used to obtain reliable data on energies, geometries, and vibrational spectra for isocyanate derivatives. researchgate.net
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C5H9NO | nih.gov |
| Molecular Weight | 99.13 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| SMILES | CCC(C)N=C=O | nih.gov |
| XLogP3 | 2.2 | nih.gov |
The principles governing the conformational preferences in this compound are similar to those in simple alkanes like butane (B89635). wikipedia.org The rotation around the central C-C bond in butane results in different staggered (anti and gauche) and eclipsed conformations, with the anti-conformer being the most stable due to minimized steric hindrance. wikipedia.org In this compound, the presence of the isocyanate group introduces additional complexity. Computational studies on similar substituted isocyanates, such as chloro-methylphenyl isocyanates, have identified stable conformers based on the relative orientation of the substituents. researchgate.net For this compound, a conformational search would typically be performed using computational methods to identify all minimum energy structures on the potential energy surface. basicmedicalkey.com These analyses can reveal the most stable conformers and the energy barriers between them, providing insight into the molecule's behavior in different environments. algoreducation.com
The electronic structure of the isocyanate group (-N=C=O) is key to its high reactivity. Valence Bond calculations suggest that isocyanides have a predominantly carbenic electronic structure with some zwitterionic character. rsc.org Quantum chemical calculations provide a more detailed picture by mapping the electron distribution and identifying regions susceptible to nucleophilic or electrophilic attack.
Reactivity descriptors derived from DFT, often referred to as conceptual DFT, are used to predict and rationalize chemical reactivity. researchgate.net Key descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. The energy of the LUMO indicates the ability to accept an electron, while the HOMO energy relates to the ability to donate an electron. The HOMO-LUMO gap is an indicator of molecular stability. ijrte.org
Molecular Electrostatic Potential (MEP): The MEP visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
Electrophilicity Index (ω): This global descriptor quantifies the electrophilic power of a molecule. It has been shown to have a strong rank correlation with the reaction barriers for Michael acceptors, a class of compounds with reactivity patterns related to isocyanates. nih.gov
Atomic Charges: Methods like Natural Population Analysis (NPA) calculate the charge distribution on each atom, offering insights into local reactivity. ijrte.org For example, in reactions of Michael acceptors, the charge on the β-carbon (Cβ) is a strong predictor of reactivity. nih.gov
These descriptors, calculated for this compound, would reveal the electrophilic nature of the central carbon atom in the isocyanate group, making it the primary site for nucleophilic attack, a characteristic reaction of isocyanates. researchgate.net
Conformational Analysis of this compound
Computational Elucidation of Reaction Mechanisms
Understanding the detailed step-by-step process of a chemical reaction is a central goal of chemistry, and computational methods have become essential in this pursuit. nih.gov For isocyanates, computational studies have shed light on various reaction mechanisms, including oligomerization and reactions with nucleophiles. mdpi.comchemrxiv.org
To understand a reaction's kinetics, one must characterize the transition state (TS), which is the highest energy point along the reaction coordinate. worldscientific.com Ab initio and DFT methods are powerful tools for locating and characterizing these fleeting structures. aanda.org For example, DFT calculations have been used to investigate the cyclotrimerization of methyl isocyanate, suggesting that a catalyst is necessary for the ring formation to occur. mdpi.com Similarly, studies on the dimerization and trimerization of methyl isocyanate and phenyl isocyanate have been performed using B3LYP and M05-2X levels of theory to analyze the reaction in both gas and solvent phases. mdpi.com
High-level ab initio computations on the reaction of isocyanic acid (HNCO) with water have affirmed that hydrolysis can proceed across both the N=C and C=O bonds, with calculated barrier heights of 38.5 and 47.5 kcal mol⁻¹, respectively. chemrxiv.org Such studies provide precise energetic data that helps in determining the most favorable reaction pathway.
| Reaction | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Cyclotrimerization of Methyl Isocyanate | DFT | Catalysts are needed to obtain trimers. | mdpi.com |
| Dimerization/Trimerization of Methyl & Phenyl Isocyanate | B3LYP/6-31G, M05-2X/6-31G | Investigated kinetically and thermodynamically relevant dimerization reactions. | mdpi.com |
| Hydrolysis of Isocyanic Acid (HNCO) | CCSDT(Q)/CBS//CCSD(T)/cc-pVQZ | Calculated barrier heights for reaction across N=C and C=O bonds. | chemrxiv.org |
| TDI Cyclotrimerization | qG3MP2B3 | A two-step mechanism has significantly lower activation barriers than a one-step mechanism. | mdpi.com |
Beyond studying a single reaction coordinate, computational chemistry can be used to explore complex chemical reaction networks (CRNs). ethz.ch Reaction path network analysis aims to map out all feasible reaction pathways, including intermediates and transition states, connecting reactants to products. This provides a global view of the potential energy surface. smu.edu
The analysis often involves partitioning the reaction path into distinct phases: a contact phase, a preparation phase, transition state phases where bond breaking/forming occurs, and product adjustment/separation phases. smu.edu This detailed analysis, which can be aided by examining the reaction path curvature, helps identify the critical steps that control the reaction's outcome. While direct application to this compound is not widely documented, the methodologies exist and are applied to understand complex organic reactions, and could be used to map the intricate network of reactions that isocyanates can undergo, such as polymerization, cyclization, and side reactions. acs.orgnih.gov
Ab Initio and Density Functional Theory (DFT) Studies of Transition States
Molecular Dynamics Simulations of Isocyanate-Containing Systems
While quantum mechanics is ideal for studying individual molecules and reaction steps, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time, such as liquids, solutions, or polymers. nsf.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into macroscopic properties based on atomic-scale interactions. mdpi.com
The application of MD to isocyanates and polyurethanes has been somewhat limited by the lack of accurate force fields—the set of parameters that describes the potential energy of the system. mdpi.comnih.gov However, recent work has focused on developing and validating new force fields. For example, a united-atom force field based on the Transferable Potentials for Phase Equilibria (TraPPE) has been proposed to model the vapor-liquid phase behavior of a family of linear mono-isocyanates and diisocyanates. nsf.govnih.gov These simulations can accurately predict properties like vapor pressure and critical points, which is particularly useful for isocyanates lacking experimental data. nih.gov MD simulations are also crucial for understanding the properties of isocyanate-containing polymers, helping to predict macroscopic properties like glass transition temperatures and mechanical characteristics from the underlying chemical structure and intermolecular forces. mdpi.com
Solvent Effects on Isocyanate Reactivity (e.g., HO-(H₂O)n systems)
The reactivity of the isocyanate group (–N=C=O) is highly sensitive to its chemical environment, particularly the presence of solvents. Water is especially significant as it not only acts as a solvent but also as a reactant, a fact that has been the subject of numerous computational and experimental studies. pcimag.comresearchgate.net
The reaction between an isocyanate and water typically proceeds through an unstable carbamic acid intermediate, which then decomposes to form an amine and carbon dioxide. researchgate.netosti.gov The newly formed amine is highly reactive toward another isocyanate group, leading to the formation of a urea (B33335) linkage. poliuretanos.net This sequence demonstrates that a single water molecule can facilitate the reaction of two isocyanate groups, a critical consideration in polyurethane chemistry, especially in water-based systems or where moisture is present as a contaminant. pcimag.com
Computational studies using density functional theory (DFT) have been employed to elucidate the mechanisms of these reactions. For instance, research has shown that water molecules can mediate reaction pathways, such as through proton transfer steps in the carbamoylation of nucleobases by aryl isocyanates. researchgate.net The presence of even trace amounts of moisture can significantly impact reaction kinetics and product formation. In a study on the reaction of hexamethylene diisocyanate in a dimethylformamide (DMF) solvent, differential scanning calorimetry (DSC) analysis revealed that mixtures with moisture exhibited higher activation energies and reaction enthalpies. researchgate.net This suggests that water can enhance hydrogen bond interactions, which in turn increases the likelihood of crosslinking reactions. researchgate.net
Table 1: Effect of Moisture on Isocyanate Reaction Parameters This table summarizes findings from a study on the effects of moisture on the reaction of hexamethylene diisocyanate and HO-terminated poly(lactide-co-p-dioxanone) in a DMF system. researchgate.net
| Property | Condition | Observation |
| Activation Energy | With Moisture | Higher compared to moisture-free system |
| Reaction Enthalpy | With Moisture | Higher compared to moisture-free system |
| Reaction Mechanism | With Moisture | Increased probability of crosslinking reactions due to strengthened hydrogen bond interactions |
Polymerization Process Simulation and Microstructure Prediction
Computational simulations are indispensable for modeling the complex processes of isocyanate polymerization and predicting the microstructure and properties of the resulting polymers, such as polyurethanes. digitallibrarynasampe.org These simulations bridge the gap between monomer chemistry and macroscopic material behavior. acs.org
Kinetic Modeling Kinetic models are frequently used to simulate the progress of polymerization reactions. These models consist of systems of differential equations that describe the concentration changes of monomers, oligomers, and various functional groups over time. vot.pl For instance, a kinetic model for the synthesis of polyurethane foam can decouple the competing reactions of polymerization (isocyanate-polyol) and foaming (isocyanate-water). osti.gov Such models, often implemented in software like MATLAB, can integrate energy balance and reaction kinetics to elucidate the influence of different reactants, such as amine-hydroxyl hybrid polyols, on the thermal and kinetic behavior of polyurethane formation. mdpi.com These simulations can be validated by comparing predicted temperature and viscosity profiles with experimental data. researchgate.net
Molecular Dynamics (MD) and Coarse-Graining Atomistic and coarse-grained (CG) simulation methods are powerful tools for predicting the structure and properties of the final polymer network. digitallibrarynasampe.orgrsc.org
Atomistic Simulations: These simulations model the explicit interactions of all atoms in the system using force fields. Specialized algorithms can simulate the crosslinking process by forming bonds between reactive groups based on proximity and reactivity rules. digitallibrarynasampe.org This approach allows for the prediction of key thermophysical properties like density, glass transition temperature (Tg), and gelation point from the chemical structure of the precursors (e.g., different diisocyanates and polyols). digitallibrarynasampe.orgmdpi.com However, the accuracy of these predictions is highly dependent on the quality of the force field used to describe the interatomic interactions. nsf.gov
Coarse-Grained (CG) Simulations: To model larger systems and longer timescales, CG methods like the MARTINI model are employed. rsc.org In this approach, groups of atoms are represented as single interaction sites, reducing computational cost. CG simulations can model polymerization up to very high conversion rates and under complex conditions, such as with non-stoichiometric reactant ratios or during solvent evaporation. rsc.org By analyzing the simulated network topology, researchers can establish correlations between reaction conditions, reaction mechanisms, and the final network structure, which influences properties like the glass transition temperature. rsc.org
Table 2: Overview of Simulation Methods in Isocyanate Polymerization This table provides a summary of different computational methods used to study the polymerization of isocyanates and the types of information they can yield.
| Simulation Method | Description | Key Predictions & Insights |
| Kinetic Modeling | Solves differential equations based on reaction mechanisms and rates. vot.pl | Reaction progress, concentration profiles of species, temperature and viscosity profiles, influence of catalysts and reactants. mdpi.comresearchgate.net |
| Atomistic Molecular Dynamics (MD) | Simulates the movement and interaction of every atom in the system based on a force field. digitallibrarynasampe.org | Polymer density, glass transition temperature (Tg), gel point, mechanical properties, relationship between precursor structure and final properties. digitallibrarynasampe.orgmdpi.com |
| Coarse-Grained (CG) Simulation | Simplifies the system by grouping atoms into larger beads, allowing for larger scale simulations. rsc.org | Network topology and growth, effects of complex reaction conditions (e.g., non-stoichiometry), correlations between reaction conditions and final network structure. rsc.org |
Undesired side reactions, such as the dimerization of isocyanates to form uretidione, can also be investigated using computational chemistry. uni-miskolc.hu These studies help in understanding the conditions that lead to such side products and in optimizing storage and processing conditions to ensure product quality. uni-miskolc.hu Through these varied computational approaches, a detailed, molecular-level understanding of isocyanate chemistry is continuously advancing, enabling the rational design of new polymer materials.
Advanced Analytical Methodologies for 2 Isocyanatobutane Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the study of 2-isocyanatobutane, providing fundamental insights into its atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. weebly.com By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecule's connectivity and environment can be constructed. slideshare.netlibretexts.org
In a typical ¹H NMR spectrum of this compound, distinct signals correspond to the different sets of non-equivalent protons in the molecule. The chemical shift (δ) of these signals, measured in parts per million (ppm), is influenced by the local electronic environment of each proton. slideshare.net For instance, the protons on the methyl groups will have different chemical shifts from the methine proton adjacent to the isocyanate group. Furthermore, spin-spin coupling between neighboring protons results in the splitting of these signals into multiplets (e.g., doublets, triplets, quartets), providing valuable information about the number of adjacent protons and thus the connectivity of the carbon skeleton. slideshare.net
¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone of the molecule. libretexts.org Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shift of the carbon atom in the highly polar isocyanate group (N=C=O) is particularly diagnostic, appearing at a characteristic downfield position. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. core.ac.uk
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful extensions of 1D NMR. slideshare.netresearchgate.net COSY spectra reveal correlations between coupled protons, helping to trace out the spin systems within the molecule. slideshare.net HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing definitive C-H connectivity information. core.ac.uk For more complex structural problems, Heteronuclear Multiple Bond Correlation (HMBC) can establish longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for piecing together the complete molecular structure. core.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (terminal) | ~0.9 | ~11 |
| CH₂ | ~1.5 | ~31 |
| CH(NCO) | ~3.5 | ~58 |
| NC O | - | ~125 |
| C H₃ (on chiral center) | ~1.2 | ~20 |
Note: These are approximate values and can vary based on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule, making it highly suitable for the analysis of this compound. The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. masterorganicchemistry.com
The most prominent and diagnostic feature in the IR spectrum of this compound is the strong and sharp absorption band associated with the asymmetric stretching vibration of the isocyanate (-N=C=O) group. spectroscopyonline.com This peak typically appears in a relatively uncongested region of the spectrum, around 2240-2280 cm⁻¹. spectroscopyonline.com Its high intensity is due to the large change in dipole moment during the vibration of this highly polar functional group. spectroscopyonline.com
Other characteristic absorptions in the IR spectrum of this compound include:
C-H Stretching: Absorptions in the 2850-2960 cm⁻¹ region, characteristic of the C-H bonds in the alkane part of the molecule. libretexts.org
C-H Bending: Vibrations for the methyl and methylene groups appear in the 1350-1470 cm⁻¹ range. libretexts.org
IR spectroscopy is also a valuable tool for monitoring chemical reactions involving this compound. For example, in the synthesis of polyurethanes, the disappearance of the strong isocyanate peak can be monitored to determine the extent of the reaction.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2240 - 2280 | Strong, Sharp |
| Alkane (C-H) | Stretch | 2850 - 2960 | Strong |
| Methyl (CH₃) | Bend | ~1450 and ~1375 | Medium |
| Methylene (CH₂) | Bend (Scissoring) | ~1465 | Medium |
Mass Spectrometry for Molecular Identification and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of this compound by measuring the mass-to-charge ratio (m/z) of its ions. In a typical mass spectrometer, molecules are ionized, and the resulting molecular ion and any fragment ions are separated based on their m/z values.
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (99.13 g/mol ). nih.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. tutorchase.com When the molecular ion of this compound fragments, it breaks into smaller, charged pieces. The pattern of these fragment ions is often unique to the molecule's structure. Common fragmentation pathways for alkyl isocyanates include:
Alpha-Cleavage: Breakage of the C-C bond adjacent to the nitrogen atom. For this compound, this could result in the loss of an ethyl radical (•CH₂CH₃) or a methyl radical (•CH₃).
McLafferty-type Rearrangement: While more common in carbonyl compounds, a rearrangement involving the transfer of a gamma-hydrogen to the oxygen atom can sometimes occur, leading to the elimination of a neutral alkene.
The most abundant fragment ion in the spectrum is known as the base peak. For this compound, a significant peak is observed at m/z 70, with the next highest at m/z 57. nih.gov The analysis of these fragmentation patterns helps to confirm the structure of the molecule. docbrown.infolibretexts.org
Table 3: Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion | Proposed Neutral Loss |
| 99 | [C₅H₉NO]⁺ | Molecular Ion |
| 70 | [C₄H₆N]⁺ | •CHO |
| 57 | [C₄H₉]⁺ | •NCO |
| 41 | [C₃H₅]⁺ | •C₂H₄NCO |
| 29 | [C₂H₅]⁺ | •C₃H₄NO |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC) is a widely used technique for the analysis of volatile compounds like this compound. google.combibliotekanauki.pl In GC, a sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. epa.gov The separated components are then detected as they exit the column. For the analysis of isocyanates, a flame ionization detector (FID) is commonly used. nih.gov The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. bibliotekanauki.pl Quantitative analysis is achieved by comparing the peak area of the analyte to that of a known standard. bibliotekanauki.pl Due to the high reactivity of isocyanates, indirect methods are often employed, where the isocyanate is reacted with a derivatizing agent, such as di-n-butylamine, and the resulting stable derivative is then analyzed by GC. nih.gov
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is particularly useful for less volatile or thermally sensitive compounds. thermofisher.com In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. thermofisher.compensoft.net Separation occurs based on the differential partitioning of the analytes between the two phases. pensoft.net For isocyanate analysis, reversed-phase HPLC is often used. pensoft.net Similar to GC, direct analysis can be challenging, so derivatization is common. Isocyanates can be reacted with reagents like 1-(2-methoxyphenyl)piperazine (B120316) to form stable urea (B33335) derivatives that can be readily detected by UV or electrochemical detectors. nih.gov HPLC offers high resolution and sensitivity for the quantification of isocyanates in various matrices. thermofisher.comnih.gov
Hyphenated Techniques (e.g., GC-MS, LC-MS-MS) for Complex Mixture Analysis
Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, provide the highest level of confidence in the identification and quantification of this compound in complex samples. wikipedia.org
Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph to a mass spectrometer. filab.fr As compounds elute from the GC column, they are directly introduced into the mass spectrometer for ionization and analysis. filab.fr This provides both the retention time from the GC and the mass spectrum from the MS for each component in the mixture. researchgate.net This combination allows for the definitive identification of this compound, even in the presence of co-eluting substances. nih.gov The mass spectrometer can be operated in full scan mode to obtain the entire mass spectrum for structural confirmation or in selected ion monitoring (SIM) mode for highly sensitive and selective quantification of target analytes. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) offers even greater selectivity and sensitivity for the analysis of isocyanates. researchgate.netmeasurlabs.com This technique involves coupling an HPLC system to a tandem mass spectrometer (MS/MS). wikipedia.org In LC-MS-MS, a precursor ion corresponding to the derivatized isocyanate is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. researchgate.net This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and significantly reduces background noise, allowing for the detection of trace levels of isocyanates. researchgate.netlabmate-online.com LC-MS-MS is the method of choice for analyzing isocyanates in challenging matrices like air samples or biological fluids. researchgate.netnih.gov
Table 4: Comparison of Analytical Techniques for this compound
| Technique | Principle | Advantages | Common Applications |
| NMR | Nuclear spin in a magnetic field | Provides detailed structural information | Structure elucidation of pure compound |
| IR | Absorption of infrared radiation | Rapid functional group identification | Purity assessment, reaction monitoring |
| MS | Mass-to-charge ratio of ions | Molecular weight and fragmentation data | Molecular identification, structural confirmation |
| GC | Separation of volatile compounds | High resolution for volatile analytes | Purity analysis, quantification of volatile impurities |
| HPLC | Separation in a liquid phase | Suitable for less volatile compounds | Quantification of derivatized isocyanates |
| GC-MS | GC separation with MS detection | High confidence in identification | Analysis in complex volatile mixtures |
| LC-MS-MS | HPLC separation with tandem MS | High selectivity and sensitivity | Trace analysis in complex matrices |
Enantioselective Chromatography for Chiral Resolution
This compound possesses a chiral center, resulting in two non-superimposable mirror images known as enantiomers: (R)-2-isocyanatobutane and (S)-2-isocyanatobutane. The separation of these enantiomers, a process called chiral resolution, is fundamental for investigating their distinct chemical and biological activities. numberanalytics.comarxiv.org Enantioselective chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), stands as a primary technique for this purpose. numberanalytics.comresearchgate.net
In enantioselective GC, chiral stationary phases (CSPs) are essential. Modified cyclodextrins are a common type of CSP used for this application. gcms.cz For instance, research has shown the successful resolution of various chiral compounds, including those similar in structure to this compound derivatives, using capillary columns with derivatized cyclodextrin (B1172386) macromolecules. gcms.czoup.com The separation mechanism relies on the differential interaction between the enantiomers and the chiral selector of the stationary phase. In some cases, derivatization of the analyte, such as reaction with an isocyanate to form a urethane (B1682113), is employed to enhance enantioselectivity. oup.comnih.gov
For HPLC-based chiral resolution, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used. nih.govsigmaaldrich.com The choice of mobile phase, often a mixture of an alkane like n-hexane and an alcohol, is critical for achieving separation. innovareacademics.in The interactions leading to separation on these CSPs can include hydrogen bonding, and dipole-dipole interactions, where the three-dimensional structure of the chiral polymer creates a specific environment that differentiates between the enantiomers. sigmaaldrich.com The development of immobilized CSPs has further expanded the range of usable solvents, enhancing method development versatility. mdpi.comhplc.eu
Interactive Table 1: Chromatographic Techniques for Chiral Resolution
| Technique | Common Chiral Stationary Phase (CSP) Type | Typical Mobile Phase/Carrier Gas | Principle of Separation |
|---|---|---|---|
| Gas Chromatography (GC) | Modified Cyclodextrins | Hydrogen or Helium | Differential inclusion complexation and interaction with the chiral cyclodextrin cavity. |
| High-Performance Liquid Chromatography (HPLC) | Polysaccharide Derivatives (Cellulose/Amylose) | n-Hexane/Alcohol mixtures | Differential interactions (hydrogen bonds, dipole-dipole) with the chiral polymer structure. |
Development of Novel Detection and Monitoring Strategies in Research Contexts
The advancement of novel detection and monitoring strategies is crucial for research involving this compound, enabling studies on its environmental presence and biological interactions.
Biomarker research for isocyanates focuses on identifying and quantifying adducts formed with biological macromolecules like proteins and DNA. mdpi.com These adducts serve as molecular fingerprints of exposure. When this compound reacts with nucleophilic sites in proteins, such as the amine groups of amino acids, it forms stable carbamoyl (B1232498) adducts. mdpi.comepa.gov
Hemoglobin (Hb) and human serum albumin (HSA) are two primary proteins targeted for adduct analysis because of their abundance and long lifespan in circulation, which allows for the integration of exposure over time. mdpi.comepa.gov The N-terminal valine of hemoglobin and the cysteine-34 residue of albumin are particularly reactive sites. mdpi.com Analytical methods, predominantly based on liquid chromatography-mass spectrometry (LC-MS/MS), are developed to cleave these adducts or their parent proteins and quantify the specific modified products. mdpi.com
Similarly, isocyanates can react with the exocyclic amino groups of DNA bases to form DNA adducts. holcimelevate.comnih.gov These lesions can be identified and quantified using highly sensitive analytical techniques. mdpi.comnih.gov The study of these DNA and protein adducts provides valuable data for molecular dosimetry and understanding the chemical interactions of this compound within biological systems, without assessing specific health outcomes. epa.gov
Interactive Table 2: Research on Biomarkers of Isocyanate Exposure
| Biomarker Type | Target Molecule | Key Reactive Site | Primary Analytical Technique |
|---|---|---|---|
| Protein Adducts | Hemoglobin (Hb), Human Serum Albumin (HSA) | N-terminal valine (Hb), Cysteine-34 (HSA) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| DNA Adducts | Deoxyribonucleic Acid (DNA) | Exocyclic amino groups of DNA bases (e.g., in deoxyadenosine, deoxycytidine) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
Research into advanced sensing technologies aims to provide rapid, sensitive, and selective detection of isocyanates. dtic.mil These technologies are moving beyond traditional laboratory methods toward portable and real-time monitoring solutions. dtic.milairmet.com.au
Chemiresistive Sensors represent a significant area of development. These sensors operate by measuring the change in electrical resistance of a sensing material upon exposure to a target gas. mdpi.comnih.gov For isocyanate detection, research focuses on novel materials like functionalized carbon nanotubes, conductive polymers, and metal oxide semiconductors. researchgate.netnsf.gov The surface of these materials can be tailored to enhance selective interaction with isocyanates, thereby improving sensor performance. researchgate.net The advantages of chemiresistive sensors include high sensitivity, simple structure, and cost-effectiveness. mdpi.com
Optical Sensors offer another powerful approach for isocyanate detection. mdpi.com These can be based on colorimetric or fluorescence principles. researchgate.net Colorimetric sensors often use a reagent-impregnated tape or film that changes color upon reaction with isocyanates; the color change is then quantified by an optical system. envirotech-online.com Infrared (IR) spectroscopy-based sensors, particularly those using attenuated total reflection (ATR), can detect the characteristic N=C=O stretching vibration of the isocyanate group around 2270 cm⁻¹. mdpi.com Other optical methods involve fluorescent probes that exhibit a change in fluorescence intensity upon reacting with isocyanates. researchgate.net The development of these advanced sensors is critical for creating more efficient monitoring tools in research contexts. dtic.mil
Research on Environmental and Occupational Aspects of Isocyanate Chemistry
Investigation of Occupational Exposure Mechanisms in Research Settings
In occupational environments, including research laboratories, understanding the routes of exposure is critical. The primary mechanisms for isocyanate exposure are inhalation of airborne particles and direct skin contact. safeworkaustralia.gov.au
Inhalation is a principal route of occupational exposure to isocyanates. safeworkaustralia.gov.au Airborne exposure can occur through breathing in vapors or aerosols, which may be generated during handling, heating, or spraying of isocyanate-containing materials. aioh.org.auubc.ca Even in research settings, activities in laboratories, art studios, or theaters can create the potential for airborne exposure. ubc.ca
Research into monitoring airborne isocyanates highlights significant challenges due to the compounds' high reactivity and low occupational exposure limits, which demand highly sensitive sampling and analytical techniques. aioh.org.au These studies are crucial for developing effective control strategies, such as proper ventilation and local exhaust systems, to minimize worker exposure. ilo.org
Dermal exposure is an equally important, though sometimes overlooked, exposure pathway. safeworkaustralia.gov.auubc.ca Skin contact can occur from direct handling, splashes, contact with contaminated surfaces, or the deposition of aerosols. ubc.canih.gov Research has shown that isocyanates can be absorbed through the skin, contributing to the total body burden. vulcanchem.comlookchem.com
Studies in animal models and observations in occupational settings suggest that dermal exposure may play a role in the development of sensitization. nih.govamericanchemistry.com Evidence indicates that workers with skin contact to isocyanates may develop sensitivity, which underscores the importance of this exposure route. osha.gov Therefore, research focuses on understanding the mechanisms of skin absorption and the effectiveness of personal protective equipment like gloves and protective clothing to prevent contact. ilo.orgnih.gov
Table 2: Research Findings on Occupational Exposure Mechanisms
| Exposure Route | Mechanism | Relevant Research Findings |
|---|---|---|
| Airborne / Inhalation | Inhalation of vapors or aerosols generated during handling, heating, or spraying. aioh.org.auubc.ca | Primary route of occupational exposure. safeworkaustralia.gov.au Monitoring is challenging due to high reactivity and low exposure limits. aioh.org.au |
| Dermal / Skin Absorption | Direct contact with liquids, contaminated surfaces, or aerosol deposition on the skin. ubc.canih.gov | Isocyanates can be absorbed through the skin. vulcanchem.comlookchem.com Research indicates dermal exposure is a significant pathway that can contribute to sensitization. nih.govosha.gov |
Table 3: Mentioned Compounds
| Compound Name | IUPAC Name | CAS Number |
|---|---|---|
| 2-Isocyanatobutane | This compound | 15585-98-5 nih.gov |
| n-Butyl isocyanate | 1-isocyanatobutane | 111-36-4 nih.gov |
| 2-Aminobutane | Butan-2-amine | 13952-84-6 |
| Carbon dioxide | Carbon dioxide | 124-38-9 |
| Toluene (B28343) diisocyanate (TDI) | Toluene-2,4-diisocyanate / Toluene-2,6-diisocyanate | 584-84-9 / 91-08-7 safeworkaustralia.gov.au |
| Methylene (B1212753) diphenyl diisocyanate (MDI) | 4,4'-Methylene diphenyl diisocyanate | 101-68-8 safeworkaustralia.gov.au |
Development of Exposure Assessment Methodologies and Biomarkers
The assessment of occupational exposure to isocyanates is a critical area of research due to their high reactivity and potential health effects. Methodologies are continuously being developed and refined to accurately quantify worker exposure, which can occur through both inhalation and skin contact. yale.eduenvirocare.org These methods can be broadly categorized into air monitoring and biological monitoring.
Air monitoring techniques aim to measure the concentration of isocyanates in the workplace atmosphere. oup.com Common methods involve drawing air through a filter or impinger containing a derivatizing agent, which reacts with the isocyanates to form stable compounds that can be analyzed in a laboratory. oup.comresearchgate.net Techniques such as high-performance liquid chromatography (HPLC) are then used for selective determination. researchgate.net However, these methods have limitations, as they can be costly, require significant expertise, and may not fully capture the variety of isocyanate species present, such as oligomers and aerosols of different particle sizes. oup.comnih.govubc.ca
Biological monitoring offers a complementary approach by measuring the isocyanate or its metabolites in a worker's body. uk.com This method assesses the total absorbed dose from all routes of exposure, including skin absorption, and accounts for the effectiveness of personal protective equipment like respirators. oup.com Because isocyanates are highly reactive, it is not possible to directly measure the parent compound in biological samples. oup.com Instead, research focuses on identifying and quantifying specific biomarkers. yale.edu
Key biomarkers for isocyanate exposure include:
Urinary Diamines : Upon entering the body, isocyanates can be metabolized to their corresponding diamines. uk.com For instance, toluene diisocyanate (TDI) is metabolized to toluenediamine (TDA), and methylene diphenyl diisocyanate (MDI) is metabolized to methylenedianiline (MDA). sjweh.finih.gov These diamines are excreted in the urine and serve as biomarkers of recent exposure, typically with half-lives of a few hours. oup.com
Protein Adducts : Isocyanates can react with proteins in the blood, such as hemoglobin (Hb) and albumin, to form adducts. oup.comnih.gov These adducts are more stable than urinary metabolites, with albumin adducts having a half-life of 20-25 days, making them suitable for assessing short- to medium-term exposure. oup.com
The development of these biomarkers provides a more integrated picture of an individual's exposure. yale.edunih.gov Research is ongoing to identify new and more sensitive biomarkers and to establish clear correlations between biomarker levels and airborne concentrations. sjweh.finih.gov
| Biomarker Type | Biological Matrix | Exposure Timeframe Indicated | Key Findings & Research Focus |
| Urinary Diamines | Urine | Short-term (hours) | Urinary metabolites are considered good biomarkers of recent exposure. Urinary toluenediamine, for example, has been shown to accurately reflect TDI exposure levels. sjweh.fi |
| Protein Adducts (Albumin, Hemoglobin) | Blood (Plasma) | Short- to Medium-term (days to weeks) | Albumin adducts have a half-life of 20-25 days, providing a longer window of detection. They are considered specific biomarkers as only isocyanates form these types of adducts. oup.com |
| Acetylated Amines | Urine | Short-term | N-acetyl-4,4'-MDA is a metabolite of MDI exposure that can be measured in urine. nih.gov |
| Genetic Biomarkers | Blood | Susceptibility | Studies have investigated genotypes like N-acetyltransferase (NAT) and glutathione (B108866) S-transferase (GST) as potential indicators of an individual's susceptibility to developing isocyanate-induced asthma. sjweh.finih.gov |
Sustainable Chemistry and Green Engineering in Isocyanate Production
The chemical industry is increasingly focused on sustainable chemistry and green engineering principles to minimize environmental impact. rsc.org For isocyanate production, this research is driven by the significant hazards associated with the conventional synthesis route and a desire to shift from petrochemical feedstocks to renewable resources. biorizon.euepa.gov
Research into Safer Synthesis Alternatives and Reduced Hazardous Waste
The traditional industrial method for producing isocyanates involves the use of phosgene (B1210022), a highly toxic and corrosive gas. epa.govacs.org This process also generates hydrochloric acid (HCl) as a hazardous byproduct, posing risks to health, safety, and the environment. epa.govacs.org Consequently, a major focus of green chemistry research is the development of phosgene-free synthesis routes. rsc.orgacs.orgepa.gov
Several non-phosgene pathways are under active investigation:
The Dimethyl Carbonate (DMC) Method : DMC is considered an environmentally friendly reagent that can be used as a substitute for phosgene in carbonylation reactions. acs.orgnih.gov This process avoids the use of chlorine, is less corrosive, and has garnered significant attention for non-phosgene isocyanate synthesis. acs.org
The Urea (B33335) Method : This route uses urea, alcohol, and amines to synthesize carbamates, which are then thermally decomposed to produce isocyanates. acs.orgnih.gov The byproducts are alcohol and ammonia (B1221849), which can be recycled back into the process for urea synthesis, potentially creating a "zero emission" cycle. acs.org
Carbonylation of Nitro and Amine Compounds : These methods involve reacting nitro-compounds or amines with carbon monoxide (CO) to form carbamates, which are then converted to isocyanates. nih.govionike.com While this avoids phosgene, the use of toxic and explosive CO under high temperatures presents its own challenges. ionike.com
Flow Chemistry : Researchers have developed methods using continuous flow chemistry to safely handle high-energy intermediates like acyl azides. acs.org These intermediates, derived from renewable carboxylic acids, undergo a Curtius rearrangement to form isocyanates in a scalable process, mitigating safety concerns associated with traditional batch processing. acs.org
These alternative methods aim to reduce hazardous waste and create inherently safer processes, aligning with the principles of pollution prevention. epa.govepa.gov
| Synthesis Pathway | Key Reagents | Advantages Over Phosgene Route | Key Challenges |
| Traditional Phosgenation | Amine, Phosgene (COCl₂) | (Baseline for comparison) | Highly toxic and corrosive reagents (phosgene, HCl); hazardous waste. epa.govacs.org |
| Dimethyl Carbonate (DMC) Method | Amine, Dimethyl Carbonate | Eco-friendly reagent; no chlorine involved; less corrosive. acs.orgnih.gov | Harsher reaction conditions may be needed for less reactive aromatic amines. acs.org |
| Urea Method | Urea, Alcohol, Amine | Uses cost-effective urea; potential for a "zero emission" cycle by recycling byproducts (ammonia, alcohol). acs.org | Currently in the experimental phase; requires efficient catalysts and effective ammonia removal. acs.org |
| Reductive/Oxidative Carbonylation | Nitro-compound/Amine, Carbon Monoxide (CO) | Avoids phosgene. ionike.com | Uses toxic and explosive carbon monoxide; often requires high pressure and temperature. ionike.com |
| Flow Chemistry (via Curtius Rearrangement) | Carboxylic Acid, Hydrazide | Can use renewable feedstocks; improved safety by converting high-energy intermediates in a continuous flow. acs.org | Requires specialized flow reactor equipment. |
Life Cycle Assessments for Isocyanate-Based Materials (academic focus)
A Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacturing, use, and disposal. In the context of isocyanate-based materials, academic focus on LCAs is growing, particularly to validate the purported environmental benefits of bio-based polyurethanes over their petroleum-based counterparts. mdpi.comresearchgate.net
These academic assessments aim to provide a comprehensive comparison by considering factors such as:
Greenhouse gas emissions. hennecke.com
Resource depletion (e.g., fossil fuel consumption). nih.gov
Energy consumption during production.
Ecotoxicity and potential for pollution.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 2-Isocyanatobutane in a laboratory setting?
- Methodological Answer : Synthesis typically involves the reaction of 2-aminobutane with phosgene or its derivatives under controlled conditions. Key parameters include temperature (0–5°C to minimize side reactions), solvent selection (e.g., dichloromethane for inertness), and stoichiometric ratios. Characterization via FT-IR (to confirm the isocyanate peak at ~2250–2275 cm⁻¹) and NMR (for structural validation) is critical. Experimental protocols should detail catalyst use (if any) and purification steps (e.g., distillation under reduced pressure) .
Q. How can researchers ensure the stability of this compound during storage and experimental workflows?
- Methodological Answer : Stability tests should include:
- Moisture control : Store under inert gas (argon/nitrogen) in airtight containers due to hydrolysis sensitivity.
- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds.
- Spectroscopic monitoring : Regular NMR/IR checks to detect degradation products (e.g., urea derivatives).
Document these protocols in the "Experimental" section, with raw stability data in supplementary files .
Q. What analytical techniques are most reliable for quantifying this compound purity?
- Methodological Answer :
- Chromatography : Use GC-MS or HPLC with a UV detector (λ = 240–260 nm for isocyanates).
- Titration : Employ dibutylamine back-titration to quantify free isocyanate groups.
- Cross-validation : Compare results from at least two independent methods to address instrumental variability.
Highlight discrepancies in purity assessments and propose error margins in the "Results and Discussion" section .
Advanced Research Questions
Q. How can contradictions in reactivity data for this compound across studies be resolved?
- Methodological Answer :
- Source analysis : Cross-check experimental conditions (e.g., solvent polarity, temperature gradients) from conflicting studies. For example, discrepancies in reaction rates may arise from uncontrolled moisture levels .
- Reproducibility trials : Replicate key experiments with strict parameter control, documenting deviations in supplementary materials.
- Statistical validation : Apply ANOVA or t-tests to assess significance of observed differences. Use platforms like SciFinder or Reaxys to contextualize findings within existing literature .
Q. What computational strategies can predict the reaction pathways of this compound with novel nucleophiles?
- Methodological Answer :
- DFT modeling : Use Gaussian or ORCA software to calculate transition states and activation energies for proposed mechanisms.
- Solvent effects : Incorporate COSMO-RS models to simulate solvent interactions.
- Validation : Compare computational predictions with experimental kinetic data (e.g., Arrhenius plots). Publish raw computational outputs (e.g., .log files) in repositories like Zenodo for transparency .
Q. How should researchers design experiments to investigate the enantioselective reactions of this compound?
- Methodological Answer :
- Chiral catalysts : Screen chiral Lewis acids (e.g., BINOL-derived catalysts) and document enantiomeric excess (ee) via chiral HPLC or polarimetry.
- Kinetic resolution : Monitor reaction progress at multiple timepoints to distinguish kinetic vs. thermodynamic control.
- Data presentation : Use tables to correlate catalyst structure with ee values, and include stereochemical assignments in supplementary crystallographic data (if available) .
Data Management and Reporting
Q. What are the best practices for presenting contradictory spectral data in publications?
- Methodological Answer :
- Annotated spectra : Include peak assignments and impurity markers in supplementary files.
- Comparative tables : Tabulate NMR shifts or IR peaks from multiple trials, highlighting outliers.
- Error analysis : Discuss potential sources (e.g., baseline noise, solvent artifacts) in the "Discussion" section. Reference guidelines from the Beilstein Journal of Organic Chemistry for formatting .
Q. How can researchers balance open-data requirements with proprietary concerns in this compound studies?
- Methodological Answer :
- De-identification : Share synthetic protocols and characterization data publicly while withholding exact catalyst compositions or proprietary substrates.
- Data repositories : Use domain-specific repositories (e.g., PubChem for spectral data) with embargo options.
- Ethical alignment : Follow GDPR and institutional review protocols if human-derived materials are involved, as outlined in open-data guidance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
